molecular formula C5H5BrS B1269912 4-Bromo-2-methylthiophene CAS No. 29421-92-9

4-Bromo-2-methylthiophene

Cat. No.: B1269912
CAS No.: 29421-92-9
M. Wt: 177.06 g/mol
InChI Key: ABMUSXPGSSMPLK-UHFFFAOYSA-N
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Description

4-Bromo-2-methylthiophene is an organobromine compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its applications in organic synthesis and material science .

Safety and Hazards

4-Bromo-2-methylthiophene is classified as a combustible liquid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mechanism of Action

Target of Action

4-Bromo-2-methylthiophene is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of this compound in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis .

Pharmacokinetics

It is known that the compound has a boiling point of 74-76 °c/20 mmhg and a density of 1581 g/mL at 25 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylthiophene can be synthesized through various methods. One common approach involves the bromination of 2-methylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as acetic acid or carbon tetrachloride, and the reaction temperature is maintained between 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Comparison with Similar Compounds

Comparison: 4-Bromo-2-methylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other bromothiophene derivatives, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through coupling reactions .

Properties

IUPAC Name

4-bromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUSXPGSSMPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348582
Record name 4-bromo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29421-92-9
Record name 4-bromo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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